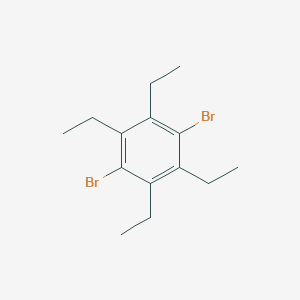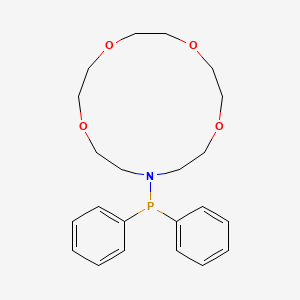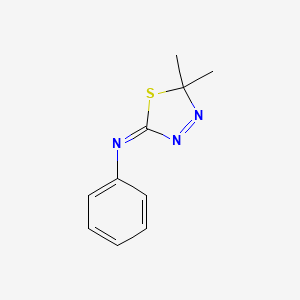
1,4-Dibromo-2,3,5,6-tetraethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2,3,5,6-tetraethylbenzene is an organic compound with the molecular formula C14H20Br2. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, and the hydrogen atoms at positions 2, 3, 5, and 6 are replaced by ethyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene can be synthesized through a multi-step process involving the bromination of 2,3,5,6-tetraethylbenzene. The bromination reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2,3,5,6-tetraethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,4-dimethoxy-2,3,5,6-tetraethylbenzene can be formed.
Oxidation Products: Oxidation of the ethyl groups can yield 1,4-dibromo-2,3,5,6-tetraethylbenzoic acid.
Reduction Products: Reduction of the bromine atoms results in 2,3,5,6-tetraethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2,3,5,6-tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of brominated organic compounds with potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2,3,5,6-tetraethylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl groups provide steric hindrance, affecting the compound’s overall shape and reactivity. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,3,5,6-tetramethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1,4-Dibromo-2,3,5,6-tetrafluorobenzene: Fluorine atoms replace the ethyl groups, leading to different reactivity and properties.
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: Chlorine atoms replace the ethyl groups, resulting in distinct chemical behavior.
Uniqueness: 1,4-Dibromo-2,3,5,6-tetraethylbenzene is unique due to the presence of ethyl groups, which provide a balance of steric hindrance and electronic effects. This makes it a valuable compound for studying the influence of alkyl groups on the reactivity of brominated benzenes.
Eigenschaften
CAS-Nummer |
92299-38-2 |
|---|---|
Molekularformel |
C14H20Br2 |
Molekulargewicht |
348.12 g/mol |
IUPAC-Name |
1,4-dibromo-2,3,5,6-tetraethylbenzene |
InChI |
InChI=1S/C14H20Br2/c1-5-9-10(6-2)14(16)12(8-4)11(7-3)13(9)15/h5-8H2,1-4H3 |
InChI-Schlüssel |
PXKKPNPDUGLHHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1Br)CC)CC)Br)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)




![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
